2-(Pyrrolidin-1-yl)pyridine

Descripción general

Descripción

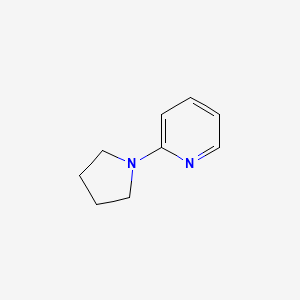

2-(Pyrrolidin-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a pyrrolidine group at the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Pyrrolidin-1-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions . The reaction typically proceeds as follows:

Reactants: Pyrrolidine and 2-bromopyridine.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-(Pyrrolidin-1-yl)pyridine. Research indicates that compounds containing a pyridine nucleus can demonstrate significant antibacterial and antifungal activities. For instance, derivatives synthesized through Mannich reactions showed moderate activity against Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigatus .

Antiviral Properties

In the context of emerging viral threats, such as SARS-CoV-2, compounds like this compound are being investigated for their potential antiviral properties. The presence of the pyridine ring enhances interactions with viral proteins, potentially leading to effective antiviral agents .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. For example, derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial in treating neurodegenerative diseases like Alzheimer's . The structural modifications in pyridine derivatives can enhance their potency and selectivity as enzyme inhibitors.

Covalent Organic Frameworks

This compound is utilized in the synthesis of covalent organic frameworks (COFs), which are materials with high surface areas and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis . The incorporation of pyridine units into COFs can improve their stability and functionality.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Pyridine derivatives are often used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Synthetic Routes

The synthesis of this compound typically involves reactions that allow for the formation of the pyrrolidine ring fused with the pyridine structure. Methods such as reductive cyclization and nucleophilic substitution are commonly employed .

Characterization Techniques

Characterization of synthesized compounds is crucial for understanding their properties. Techniques such as NMR spectroscopy, X-ray diffraction, and differential scanning calorimetry are used to analyze the structural integrity and thermal stability of these compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridine involves its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle with a five-membered ring.

Pyridine: An aromatic heterocycle with a six-membered ring containing one nitrogen atom.

Piperidine: A six-membered ring containing one nitrogen atom, similar to pyrrolidine but with an additional carbon atom.

Uniqueness

2-(Pyrrolidin-1-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct electronic and steric properties.

Actividad Biológica

2-(Pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and therapeutic applications, highlighting key research findings and case studies.

Chemical Structure and Properties

This compound is a chiral compound characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety. Its chemical structure can be represented as follows:

This compound belongs to a broader class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Using pyridine derivatives and pyrrolidine in condensation reactions.

- Nucleophilic Substitution : Substituting halogenated pyridines with pyrrolidine.

The choice of synthesis method can influence the yield and purity of the final product, which are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | Significant cytotoxicity |

| 1d | MDA-MB-231 | 25 | Moderate cytotoxicity |

| 1h | MCF-7 | 50 | Decreased viability |

In vitro studies demonstrated that these compounds could inhibit cell viability in breast cancer cell lines, suggesting their potential as anticancer agents .

Neuropharmacological Effects

This compound has also been studied for its interactions with neurotransmitter systems. It acts as an antagonist at the histamine H3 receptor, which is implicated in various neurological disorders. This receptor antagonism may contribute to cognitive enhancement and appetite regulation .

Antimicrobial Activity

Compounds similar to this compound have exhibited antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound derivatives:

- Case Study on Anticancer Activity : A study evaluated the efficacy of a series of pyridine derivatives against triple-negative breast cancer (TNBC) cells. The most active compounds showed IC50 values lower than those of standard chemotherapeutics, indicating strong potential for further development .

- Neuropharmacological Assessment : Research into the effects of H3 receptor antagonists derived from this compound revealed improvements in cognitive function in animal models, suggesting applicability in treating cognitive deficits associated with neurodegenerative diseases .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYTZQYCOBXDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.